3-Amino-1lambda6-thiane-1,1,4-trione
Description
Significance of Cyclic Sulfones in Advanced Organic Synthesis
Cyclic sulfones, a prominent class of organosulfur compounds, have garnered considerable attention from organic chemists for their versatile applications in synthetic organic chemistry. iomcworld.comiomcworld.com Their remarkable chemical properties make them valuable intermediates in the synthesis of complex molecules. mdpi.com The sulfonyl group, a strong hydrogen-bond acceptor, allows these compounds to interact with biological targets, highlighting their importance in medicinal chemistry. iomcworld.com
The utility of cyclic sulfones in organic synthesis is multifaceted. For instance, they can serve as precursors for conjugated dienes through the extrusion of sulfur dioxide (SO₂). ucsb.edu This reactivity has been employed in intramolecular Diels-Alder reactions, a powerful tool for constructing complex cyclic systems. ucsb.edu Furthermore, the Ramberg-Bäcklund reaction, which transforms cyclic sulfones into cyclic olefins, is a well-established method for carbon-carbon bond formation. ucsb.edu
Modern synthetic methodologies continue to expand the accessibility and application of cyclic sulfones. Ring-closing metathesis (RCM) of acyclic sulfones has emerged as a versatile strategy for their preparation. ucsb.edu Additionally, photocatalytic and metal-free cascade reactions have been developed for the efficient synthesis of structurally diverse and functionalized cyclic sulfone compounds. mdpi.com
Table 1: Synthetic Applications of Cyclic Sulfones
| Application | Description |
|---|---|
| Diels-Alder Reactions | Substituted 3-sulfolenes act as masked dienes, releasing conjugated dienes via SO₂ extrusion for use in intramolecular cycloadditions. ucsb.edu |
| Ramberg-Bäcklund Reaction | Medium-ring cyclic sulfones are converted into cyclic olefins, providing a method for ring construction. ucsb.edu |
| Biologically Active Molecules | Serve as key scaffolds for protease and β-lactamase inhibitors. ucsb.eduresearchgate.net |
| Medicinal Chemistry | The sulfone moiety can modulate physicochemical properties, such as reducing the basicity of nearby amines, which can lead to improved toxicity profiles. researchgate.net |
Contextualization of Hypervalent Sulfur Heterocycles within Modern Organic Chemistry
The term "hypervalent" describes molecules where a main group element, in this case, sulfur, formally possesses more than eight electrons in its valence shell. wikipedia.org Hypervalent sulfur heterocycles, such as those containing sulfur(IV) and sulfur(VI) centers, represent a fascinating area of study due to their unique structures and reactivity. rsc.orggoogle.com The stability of these heterocyclic systems is often significantly greater than their acyclic counterparts. rsc.org
Hypervalent sulfur compounds are categorized based on the N-X-L notation, where N is the number of valence electrons, X is the central atom, and L is the number of ligands. Common examples include 10-S-4 and 10-S-5 sulfuranes and hexacoordinated 12-S-6 persulfuranes. rsc.org These compounds typically adopt geometries such as a distorted trigonal-bipyramidal or a pseudo-octahedral structure. rsc.org
The chemistry of hypervalent sulfur heterocycles has found applications in various fields. Their unique electronic and structural properties have been harnessed in the development of new synthetic methodologies and in the design of novel materials. researchgate.net The ability of the sulfur atom to exist in multiple oxidation states and coordination geometries contributes to the diverse reactivity of these compounds.
Structural Framework of 3-Amino-1λ⁶-thiane-1,1,4-trione and its Research Relevance
The compound 3-Amino-1λ⁶-thiane-1,1,4-trione is a specific example of an amino-substituted thiane (B73995) derivative. The thiane ring is a six-membered saturated heterocycle containing a sulfur atom. In this particular molecule, the sulfur atom is hypervalent (λ⁶), existing as a sulfone with two double bonds to oxygen atoms (1,1-dione). The presence of a ketone at the 4-position makes it a trione (B1666649). An amino group is substituted at the 3-position.
While specific research on 3-Amino-1λ⁶-thiane-1,1,4-trione is not extensively documented in publicly available literature, its structural features suggest potential areas of research interest. The combination of a cyclic sulfone, a ketone, and an amino group within a single molecule offers multiple sites for chemical modification and interaction.
The thiazinane ring system, a related nitrogen-sulfur heterocycle, and its derivatives have been shown to possess a wide range of biological activities, including anti-HIV, analgesic, and antitumor properties. nih.govsemanticscholar.org The amino-substituted heterocyclic core of 3-Amino-1λ⁶-thiane-1,1,4-trione could serve as a scaffold for the synthesis of novel therapeutic agents. The presence of the amino group is particularly significant, as this functional group is a common feature in many biologically active compounds and can be a key site for derivatization to modulate pharmacological properties. researchgate.netnih.govnih.gov
Table 2: Physicochemical Properties of 3-Amino-1λ⁶-thiane-1,1,4-trione
| Property | Value |
|---|---|
| CAS Number | 1781510-35-7 chemsrc.com |
| Molecular Formula | C₅H₇NO₃S |
| Molecular Weight | 161.18 g/mol |
| IUPAC Name | 3-amino-1,1-dioxo-1λ⁶-thian-4-one |
Further investigation into the synthesis and reactivity of 3-Amino-1λ⁶-thiane-1,1,4-trione is warranted to explore its potential applications in medicinal chemistry and materials science. The development of efficient synthetic routes to this and related amino-substituted thiane derivatives could open new avenues for the discovery of novel compounds with valuable properties. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C5H9NO3S |
|---|---|
Molecular Weight |
163.20 g/mol |
IUPAC Name |
3-amino-1,1-dioxothian-4-one |
InChI |
InChI=1S/C5H9NO3S/c6-4-3-10(8,9)2-1-5(4)7/h4H,1-3,6H2 |
InChI Key |
ILPDTTLUZMFHLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC(C1=O)N |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Pathways of 3 Amino 1λ⁶ Thiane 1,1,4 Trione
Exploration of Reaction Mechanisms in Cyclic Sulfone Transformations
Cyclic sulfones, such as the thiane-1,1-dioxide core of 3-Amino-1λ⁶-thiane-1,1,4-trione, undergo a variety of transformations that can be broadly categorized into transition metal-catalyzed reactions and base-promoted cyclizations. These reactions are fundamental to the synthesis and functionalization of this class of compounds.
Transition metal catalysis, particularly with palladium, offers a powerful tool for the formation and modification of cyclic sulfones. One notable example is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), which provides access to enantioenriched α-difunctionalized cyclic sulfones. nih.govacs.org The proposed mechanism for this reaction begins with the oxidative addition of a palladium(0) catalyst to an allylic ester precursor. This is followed by decarboxylation to generate a mixture of E- and Z-enolate intermediates that are in dynamic kinetic resolution. The subsequent enantioselective allylic alkylation leads to the formation of the chiral cyclic sulfone. nih.govacs.org
Another significant palladium-catalyzed method involves the intramolecular oxidative cyclization of biaryl sulfones to furnish fused biaryl sulfones, known as dibenzothiophene-5,5-dioxides. acs.org The proposed mechanism involves the palladation of an ortho-C–H bond, followed by cyclopalladation and reductive elimination to yield the cyclized product. acs.org
Base-promoted reactions represent another major pathway for the transformation of sulfone-containing molecules. For instance, the stereoselective synthesis of cyclic β-ketosulfones can be achieved through a cascade reaction of sulfone-tethered alkynols promoted by a base like potassium hydroxide (B78521). This transformation proceeds through a sequence of allene isomerization, intramolecular hydroalkoxylation, retro-oxa-Michael addition, and a 6-endo-trig Michael addition. researchgate.net
| Reaction Type | Catalyst/Promoter | Key Mechanistic Steps | Product Type |
| Decarboxylative Asymmetric Allylic Alkylation (DAAA) | Palladium(0) complexes | Oxidative addition, Decarboxylation, Dynamic kinetic resolution of enolates, Enantioselective allylic alkylation | Enantioenriched α-difunctionalized cyclic sulfones |
| Intramolecular Oxidative Arylation | Palladium catalysts | Ortho C–H palladation, Cyclopalladation, Reductive elimination | Fused biaryl sulfones |
| Cascade Cyclization | Base (e.g., KOH) | Allene isomerization, Intramolecular hydroalkoxylation, Retro-oxa-Michael addition, 6-endo-trig Michael addition | Cyclic β-ketosulfones |
Radical Pathways in Aminosulfonylation Reactions
Radical-mediated aminosulfonylation of alkenes is a powerful method for the simultaneous introduction of an amino and a sulfonyl group, leading to the formation of valuable β-amino sulfone derivatives. These reactions typically proceed through a radical chain mechanism involving initiation, propagation, and termination steps. organic-chemistry.orgnih.govprinceton.edu
Initiation: The reaction is initiated by the generation of a radical species. This can be achieved through the homolytic cleavage of a suitable precursor, often facilitated by heat, light (photoredox catalysis), or a chemical initiator like a peroxide or an azo compound. libretexts.orgyoutube.com For instance, in energy-transfer-mediated processes, a photosensitizer absorbs light and transfers energy to a bifunctional reagent (like an N-sulfonyl ketimine), causing the homolysis of a weak N–S bond to generate a sulfonyl radical and an iminyl radical. nih.gov
Propagation: Once formed, the sulfonyl radical adds to an alkene at the less substituted carbon to form a more stable carbon-centered radical intermediate. This intermediate then reacts with an amine source or a precursor to introduce the amino group and regenerate a radical species that continues the chain reaction. nih.govnih.gov The propagation phase is characterized by the reaction of a radical with a stable molecule to produce a new radical. youtube.com
Termination: The radical chain reaction is terminated when two radical species combine to form a stable, non-radical product. Termination steps can involve the combination of two sulfonyl radicals, two carbon-centered radicals, or a sulfonyl and a carbon-centered radical. youtube.com Due to the low concentration of radicals compared to the reacting molecules, propagation steps are generally more frequent than termination steps. fiveable.me
| Radical Reaction Step | Description | Example Species Involved |
| Initiation | Generation of initial radical species. | Homolytic cleavage of N-S bond in N-sulfonyl ketimines initiated by a photosensitizer. |
| Propagation | A radical reacts with a stable molecule to form a new radical. | Addition of a sulfonyl radical to an alkene, followed by reaction of the resulting carbon radical with an amine source. |
| Termination | Two radicals combine to form a non-radical product. | Combination of two sulfonyl radicals or a sulfonyl radical and a carbon-centered radical. |
Electrophilic and Nucleophilic Reactivity of the Sulfone and Ketone Moieties
The reactivity of 3-Amino-1λ⁶-thiane-1,1,4-trione is dictated by the electrophilic and nucleophilic centers within its structure. The sulfone and ketone groups are the primary electrophilic sites, while the α-carbons to these groups can act as nucleophiles upon deprotonation.
The sulfonyl group (SO₂) is strongly electron-withdrawing, which renders the sulfur atom and the adjacent carbon atoms electrophilic. The sulfur atom itself can be susceptible to nucleophilic attack, although this is less common than reactions at the carbon framework. The electron-withdrawing nature of the sulfone also increases the acidity of the α-protons, facilitating the formation of a carbanion (a nucleophile) upon treatment with a base.
The carbonyl carbon of the ketone moiety is a classic electrophilic center due to the polarization of the C=O bond. fiveable.melibretexts.org It readily undergoes nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The reactivity of the ketone can be enhanced by the presence of electron-withdrawing groups, such as the adjacent sulfone group in the target molecule.
Conversely, the α-carbons to both the sulfone and the ketone can be deprotonated by a base to form enolates or related carbanions. These species are potent nucleophiles and can participate in a variety of bond-forming reactions, including alkylations and aldol-type reactions. The presence of both a sulfone and a ketone group flanking a methylene unit significantly increases the acidity of the protons on that carbon, making it a prime site for nucleophilic functionalization.
| Functional Group | Reactivity | Description |
| Sulfone (SO₂) Group | Electrophilic | The sulfur atom and adjacent carbons are electron-deficient due to the electron-withdrawing nature of the two oxygen atoms. |
| Ketone (C=O) Group | Electrophilic | The carbonyl carbon is partially positive and susceptible to attack by nucleophiles. |
| α-Carbon to Sulfone | Nucleophilic (as carbanion) | Protons are acidic and can be removed by a base to form a nucleophilic carbanion. |
| α-Carbon to Ketone | Nucleophilic (as enolate) | Protons are acidic and can be removed by a base to form a nucleophilic enolate ion. |
Stereochemical Considerations in Reactions Involving 3-Amino-1λ⁶-thiane-1,1,4-trione
Reactions involving 3-Amino-1λ⁶-thiane-1,1,4-trione can lead to the formation of new stereocenters, making stereochemical control a critical aspect of its synthetic transformations. The stereochemical outcome of these reactions is influenced by factors such as the nature of the catalyst, the substrate, and the reaction conditions.
Asymmetric catalysis is a key strategy for achieving high stereoselectivity in the synthesis and functionalization of cyclic sulfones. For example, the palladium-catalyzed decarboxylative asymmetric allylic alkylation of β-keto sulfones, using chiral ligands, allows for the enantioselective formation of α-functionalized cyclic sulfones. acs.org The stereochemistry is determined during the enantioselective attack of the enolate on the π-allylpalladium complex. nih.gov
The inherent chirality of the starting material or the use of chiral auxiliaries can also direct the stereochemical course of a reaction. The rigid chair-like conformation of the thiane (B73995) ring can influence the facial selectivity of nucleophilic or electrophilic attack. Substituents on the ring can create steric hindrance that favors approach from one face over the other, leading to a specific diastereomer.
In nucleophilic addition to the ketone, the approach of the nucleophile to the trigonal planar carbonyl carbon can occur from either face. libretexts.org If the molecule is chiral, this can lead to the formation of diastereomers. The stereochemical outcome will depend on the relative steric hindrance of the two faces of the carbonyl group.
| Reaction Type | Method of Stereocontrol | Factors Influencing Stereoselectivity |
| Asymmetric Allylic Alkylation | Chiral palladium catalysts | Structure of the chiral ligand, nature of the substrate and reaction conditions. |
| Diastereoselective Reactions | Substrate control | Existing stereocenters and conformational rigidity of the thiane ring. |
| Nucleophilic Addition to Ketone | Substrate or reagent control | Steric hindrance around the carbonyl group, use of chiral nucleophiles or catalysts. |
Lack of Publicly Available Research Data Precludes Article Generation on 3-Amino-1λ⁶-thiane-1,1,4-trione
A thorough search for scientific literature and spectroscopic data concerning the chemical compound 3-Amino-1λ⁶-thiane-1,1,4-trione has yielded no specific research findings. As a result, the generation of a detailed article focusing on its advanced spectroscopic elucidation, as per the requested outline, cannot be fulfilled at this time.
Extensive queries aimed at uncovering Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-Amino-1λ⁶-thiane-1,1,4-trione did not return any scholarly articles, datasets, or experimental characterizations for this specific molecule. The scientific community has not published readily accessible information regarding its high-resolution ¹H and ¹³C NMR, 2D NMR correlational spectroscopy (COSY, HSQC, HMBC), or advanced NMR techniques for stereochemical assignment.
Similarly, searches for its molecular formula determination via High-Resolution Mass Spectrometry (HRMS) and fragmentation pattern analysis through Tandem Mass Spectrometry (MS/MS) were unsuccessful in locating any relevant studies.
While general methodologies for the spectroscopic analysis of amino compounds and related heterocyclic systems are well-documented, the absence of any specific data for 3-Amino-1λ⁶-thiane-1,1,4-trione makes it impossible to construct an accurate and informative article that adheres to the detailed structural and conformational analysis requested. The creation of data tables and the discussion of detailed research findings are contingent on the existence of primary research, which appears to be unavailable in the public domain for this particular compound.
Therefore, until research on 3-Amino-1λ⁶-thiane-1,1,4-trione is conducted and published, a scientifically accurate article on its spectroscopic elucidation cannot be produced.
Advanced Spectroscopic Elucidation of 3 Amino 1λ⁶ Thiane 1,1,4 Trione Structure and Conformation
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For 3-Amino-1λ⁶-thiane-1,1,4-trione, the spectra would be dominated by vibrations associated with the amino group, the sulfone group, and the two ketone carbonyl groups.
The primary amino (-NH₂) group is expected to exhibit two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes. Additionally, an N-H scissoring (bending) vibration is anticipated around 1600-1650 cm⁻¹.
The sulfone (-SO₂-) group, a strong absorber in the IR spectrum, is characterized by two intense stretching vibrations: an asymmetric stretch typically appearing between 1300-1350 cm⁻¹ and a symmetric stretch in the 1120-1160 cm⁻¹ range. These strong absorptions are often a clear indicator of the presence of a sulfone moiety.
The two ketone carbonyl (C=O) groups at the 1- and 4-positions of the thiane (B73995) ring are expected to show strong C=O stretching absorptions in the IR spectrum. The exact position of these bands can be influenced by the ring strain and the electronic environment. Generally, saturated cyclic ketones absorb in the range of 1700-1725 cm⁻¹. The presence of two carbonyl groups might lead to coupled vibrations, potentially resulting in a broadening or splitting of this peak.
Raman spectroscopy, which relies on changes in polarizability during molecular vibrations, would provide complementary information. While N-H and O-H stretches are typically weak in Raman spectra, the C=O and S=O stretches, as well as the vibrations of the heterocyclic ring, are expected to be Raman active. The symmetric vibrations, in particular, often give rise to strong Raman signals. For instance, the symmetric stretch of the sulfone group would be a prominent feature.
Table 1: Expected Infrared and Raman Vibrational Frequencies for 3-Amino-1λ⁶-thiane-1,1,4-trione
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Amino (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 | 3400 - 3500 | Medium-Weak |
| Symmetric N-H Stretch | 3300 - 3400 | 3300 - 3400 | Medium-Weak | |
| N-H Scissoring | 1600 - 1650 | 1600 - 1650 | Medium | |
| Ketone (C=O) | C=O Stretch | 1700 - 1725 | 1700 - 1725 | Strong |
| Sulfone (-SO₂-) | Asymmetric S=O Stretch | 1300 - 1350 | 1300 - 1350 | Strong |
| Symmetric S=O Stretch | 1120 - 1160 | 1120 - 1160 | Strong | |
| C-N Bond | C-N Stretch | 1020 - 1250 | 1020 - 1250 | Medium |
| C-S Bond | C-S Stretch | 600 - 800 | 600 - 800 | Medium-Weak |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is dependent on the nature of the electronic transition and the extent of conjugation in the molecule.
For 3-Amino-1λ⁶-thiane-1,1,4-trione, the primary chromophores are the two ketone carbonyl groups and the sulfone group. Saturated ketones typically exhibit a weak n → π* transition at around 270-300 nm and a more intense π → π* transition at shorter wavelengths (below 200 nm). The amino group, being an auxochrome, can influence the position and intensity of these absorptions. The lone pair of electrons on the nitrogen atom can interact with the carbonyl groups, potentially causing a slight red shift (bathochromic shift) of the n → π* transition.
The sulfone group itself does not absorb significantly in the near-UV region. However, its strong electron-withdrawing nature can influence the electronic transitions of the neighboring chromophores. The absence of extended conjugation in the saturated thiane ring suggests that the UV-Vis spectrum would likely be characterized by relatively weak absorptions in the near-UV range, primarily attributable to the n → π* transitions of the carbonyl groups.
Table 2: Expected UV-Visible Absorption Maxima for 3-Amino-1λ⁶-thiane-1,1,4-trione
| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| Ketone (C=O) | n → π | 270 - 300 | Low |
| Ketone (C=O) | π → π | < 200 | High |
X-ray Crystallography for Solid-State Structure Determination of Related Systems
While a crystal structure for 3-Amino-1λ⁶-thiane-1,1,4-trione is not publicly available, analysis of related heterocyclic systems provides valuable insights into what could be expected. For instance, studies on the parent thiane molecule have confirmed a chair conformation in the gas phase. scispace.com It is highly probable that the thiane ring in 3-Amino-1λ⁶-thiane-1,1,4-trione also adopts a chair conformation to minimize steric strain.
The positions of the substituents on the ring would be precisely determined through X-ray crystallography. The amino group at the 3-position could occupy either an axial or equatorial position, and the preferred conformation would be dictated by steric and electronic factors. Similarly, the exocyclic oxygen atoms of the sulfone and ketone groups would have well-defined positions.
Advanced Chromatographic and Separation Methodologies for 3 Amino 1λ⁶ Thiane 1,1,4 Trione
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like 3-Amino-1λ⁶-thiane-1,1,4-trione. Its application would be crucial for assessing the purity of synthesized batches and for separating it from reaction intermediates and byproducts.
Reversed-phase HPLC (RP-HPLC) is anticipated to be the most effective mode of separation. In this approach, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), would be employed. The mobile phase would likely consist of a mixture of water or an aqueous buffer and a polar organic solvent such as acetonitrile (B52724) or methanol. The inclusion of an acidic modifier, like formic acid or trifluoroacetic acid, in the mobile phase would be beneficial to ensure the protonation of the primary amine group, leading to sharper peaks and improved chromatographic resolution.
Detection could be effectively achieved using a Diode Array Detector (DAD) or a UV-Vis detector, as the carbonyl group within the molecule is expected to exhibit UV absorbance. For enhanced sensitivity, particularly at low concentrations, a fluorescence detector could be utilized after pre-column or post-column derivatization of the primary amine with a fluorescent tag.
Table 1: Hypothetical HPLC Parameters for Purity Assessment of 3-Amino-1λ⁶-thiane-1,1,4-trione
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | DAD (210-400 nm) |
| Injection Vol. | 10 µL |
Chiral HPLC for Enantiomeric Separation
The presence of a stereocenter in 3-Amino-1λ⁶-thiane-1,1,4-trione necessitates the development of chiral separation methods to resolve its enantiomers. Chiral HPLC is the premier technique for this purpose. The most common approach involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, have demonstrated broad applicability in separating a wide range of chiral compounds, including those with amine functionalities.
Alternatively, derivatization of the amino group with a chiral derivatizing agent, such as a derivative of an amino acid, can form diastereomers that can then be separated on a standard achiral stationary phase. Another strategy involves the use of a chiral mobile phase additive, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column.
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of 3-Amino-1λ⁶-thiane-1,1,4-trione by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability, stemming from the presence of the polar amino and sulfonamide groups. However, GC analysis can be employed following a chemical derivatization step that converts the molecule into a more volatile and thermally stable analogue.
Common derivatization strategies for compounds containing primary amines and ketones include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amine and potentially the enolizable ketone with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.
Acylation: The use of acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can convert the primary amine into a stable amide derivative.
Alkylation: This method can be used to derivatize the sulfonamide nitrogen and the primary amine.
Once derivatized, the compound can be analyzed on a standard nonpolar capillary GC column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS).
Hyphenated Chromatographic-Spectroscopic Techniques
The coupling of chromatographic separation with spectroscopic detection provides a powerful tool for the unambiguous identification and structural elucidation of analytes in complex mixtures.
LC-MS and GC-MS Coupling
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of polar and non-volatile compounds. For 3-Amino-1λ⁶-thiane-1,1,4-trione, LC-MS using an electrospray ionization (ESI) source would be highly effective. ESI in positive ion mode would likely generate a strong protonated molecule [M+H]⁺, allowing for accurate molecular weight determination. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the protonated molecule is fragmented to produce a characteristic pattern that can aid in confirming the compound's identity.
Gas Chromatography-Mass Spectrometry (GC-MS) would be the method of choice for the analysis of the volatile derivatives of 3-Amino-1λ⁶-thiane-1,1,4-trione. The mass spectrometer provides detailed structural information based on the electron ionization (EI) fragmentation patterns of the derivatized analyte, which can be used for definitive identification and quantification.
HPLC-NMR Integration
The online coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-NMR) is a powerful technique for the direct structural elucidation of compounds in a mixture without the need for prior isolation. After separation on the HPLC column, the eluent flows through a specialized NMR flow cell. This allows for the acquisition of one- and two-dimensional NMR spectra of the separated components, providing detailed information about the molecular structure of 3-Amino-1λ⁶-thiane-1,1,4-trione and any related impurities.
Sample Preparation Strategies for Complex Matrices in Analytical Studies
The effective analysis of 3-Amino-1λ⁶-thiane-1,1,4-trione in complex matrices, such as biological fluids or environmental samples, necessitates a robust sample preparation strategy to remove interfering substances and concentrate the analyte of interest.
Solid-Phase Extraction (SPE) is a highly versatile and effective technique for this purpose. Given the presence of a basic amino group, a strong cation-exchange (SCX) SPE sorbent could be employed. The sample would be loaded under acidic conditions, where the protonated amine would be retained on the sorbent. After washing away neutral and acidic interferences, the target compound could be eluted with a basic solution. Alternatively, a reversed-phase (e.g., C18) SPE sorbent could be used to retain the compound from an aqueous matrix, followed by elution with an organic solvent.
Liquid-Liquid Extraction (LLE) offers another approach. By adjusting the pH of the aqueous sample, the charge state of the amino group can be manipulated to facilitate its extraction into an appropriate immiscible organic solvent.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation method that involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive SPE with various sorbents to remove interfering matrix components. This method could be adapted for the extraction of 3-Amino-1λ⁶-thiane-1,1,4-trione from solid or semi-solid matrices.
Table 2: Summary of Potential Analytical Techniques for 3-Amino-1λ⁶-thiane-1,1,4-trione
| Technique | Application | Key Considerations |
| HPLC | Purity assessment, separation from mixtures | Reversed-phase (C18/C8), acidic mobile phase modifier |
| Chiral HPLC | Enantiomeric separation | Chiral stationary phase (e.g., polysaccharide-based) |
| GC | Analysis of volatile derivatives | Requires derivatization (silylation, acylation) |
| LC-MS | Identification, quantification, structural elucidation | ESI source, MS/MS for fragmentation analysis |
| GC-MS | Identification of volatile derivatives | EI source, characteristic fragmentation patterns |
| HPLC-NMR | Direct structural elucidation in mixtures | Requires specialized flow cell and instrumentation |
| SPE | Sample cleanup and concentration | Cation-exchange or reversed-phase sorbents |
| LLE | Sample cleanup | pH adjustment to control extraction |
| QuEChERS | Extraction from complex matrices | Adaptable for various sample types |
Computational and Theoretical Investigations of 3 Amino 1λ⁶ Thiane 1,1,4 Trione
Quantum Chemical Calculations (DFT, Ab Initio, MP2)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), ab initio calculations, and Møller-Plesset perturbation theory (MP2) are powerful tools for predicting molecular structure, stability, and electronic characteristics. However, no specific studies employing these methods on 3-Amino-1λ⁶-thiane-1,1,4-trione have been reported.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. youtube.comwikipedia.org FMO analysis helps in understanding how a molecule will interact with other species, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. youtube.comwikipedia.orgscribd.com For 3-Amino-1λ⁶-thiane-1,1,4-trione, such an analysis would elucidate its potential as a nucleophile or electrophile, guiding the design of synthetic routes and predicting its chemical behavior. Currently, there are no published data on the HOMO-LUMO gap or the spatial distribution of these orbitals for this compound.
Conformational Analysis and Energy Minima
The three-dimensional structure of a molecule dictates its physical and biological properties. Conformational analysis is used to identify the most stable arrangements of atoms (energy minima) and the energy barriers between them. For a cyclic compound like 3-Amino-1λ⁶-thiane-1,1,4-trione, this analysis would reveal the preferred ring conformations (e.g., chair, boat) and the orientation of the amino and trione (B1666649) functional groups. This information is vital for understanding its interaction with biological targets or its crystal packing. Regrettably, no computational studies on the conformational landscape of this molecule are available.
Hypervalency and Bonding Nature of the Sulfur Atom
The λ⁶-thiane nomenclature indicates a hypervalent sulfur atom, meaning it formally has more than eight electrons in its valence shell. wikipedia.org The nature of bonding in such hypervalent compounds, particularly those containing sulfur, is a subject of ongoing theoretical interest. mdpi.comnih.govrsc.orgresearchgate.net Quantum chemical calculations could clarify the extent of d-orbital participation and the nature of the sulfur-oxygen and sulfur-carbon bonds, potentially revealing insights into the stability and reactivity of the thiane (B73995) ring. Models like the three-center four-electron (3c-4e) bond are often invoked to explain such bonding without requiring d-orbital hybridization. wikipedia.org However, the specific bonding characteristics of the sulfur atom in 3-Amino-1λ⁶-thiane-1,1,4-trione have not been computationally investigated.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be employed to map out the energy profile of chemical reactions, identifying transition states and calculating activation energies. This would be invaluable for understanding the synthesis of 3-Amino-1λ⁶-thiane-1,1,4-trione, its potential decomposition pathways, or its reactions with other molecules. Such studies provide a theoretical framework for optimizing reaction conditions and predicting reaction outcomes. To date, no such reaction modeling has been published for this compound.
Spectroscopic Property Prediction and Correlation with Experimental Data
Quantum chemistry allows for the prediction of various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. researchgate.netresearchgate.netresearchgate.net These theoretical predictions are powerful tools for interpreting experimental spectra and confirming the structure of a synthesized compound. A computational study predicting the spectroscopic signature of 3-Amino-1λ⁶-thiane-1,1,4-trione would be highly beneficial for any future synthetic efforts. However, no such predictive studies have been documented.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. nih.govnih.govresearchgate.netmdpi.comresearchgate.net MD simulations would provide a more comprehensive understanding of the conformational flexibility of the thiane ring and the movement of its substituents in different environments, such as in solution. This is particularly important for understanding how the molecule might adapt its shape to fit into an enzyme's active site. As with other computational aspects, MD simulation studies for 3-Amino-1λ⁶-thiane-1,1,4-trione are not present in the current body of scientific literature.
Chemical Transformations and Synthetic Utility of 3 Amino 1λ⁶ Thiane 1,1,4 Trione
Chemo- and Regioselective Modifications of the Sulfone Moiety
There are no published studies on the chemo- and regioselective modifications of the sulfone moiety in 3-Amino-1λ⁶-thiane-1,1,4-trione. Research on the specific reactivity of the sulfone group within this particular molecular framework is absent from the current body of scientific knowledge.
Use as a Precursor in Complex Molecule Synthesis
The utility of 3-Amino-1λ⁶-thiane-1,1,4-trione as a precursor in the synthesis of complex molecules has not been documented in the scientific literature. Consequently, there are no specific examples or research findings for the following sub-topics:
Building Blocks for Polycyclic Systems
While the Ramberg-Bäcklund reaction and sulfur dioxide extrusion are well-known synthetic strategies for cyclic sulfones, their application to 3-Amino-1λ⁶-thiane-1,1,4-trione has not been reported. Similarly, its use as a building block for constructing polycyclic systems is not described in the available literature.
Future Directions and Emerging Research Avenues for 3 Amino 1λ⁶ Thiane 1,1,4 Trione Research
Development of Novel Stereoselective Synthetic Routes
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure derivatives of 3-Amino-1λ⁶-thiane-1,1,4-trione is a critical area for future research. Current synthetic approaches may yield racemic mixtures, necessitating challenging and often inefficient chiral separations. Future efforts will likely focus on asymmetric synthesis, employing chiral auxiliaries, catalysts, or starting materials derived from the chiral pool.
One promising strategy involves the stereoselective synthesis of substituted homotropanones, which can serve as chiral building blocks. mdpi.com Methodologies developed for the highly diastereoselective formation of related amino diketone derivatives could be adapted for the synthesis of chiral precursors to the thiane (B73995) ring system. mdpi.com Furthermore, drawing inspiration from the synthesis of other enantiopure amino-substituted heterocycles, such as 3-amino tetrahydrofuran (B95107) hydrochloride, novel routes starting from readily available chiral precursors like amino acids could be envisioned. researchgate.net
| Potential Stereoselective Strategy | Key Chiral Induction Method | Potential Precursor | Anticipated Outcome |
| Asymmetric Mannich Reaction | Chiral base or phase-transfer catalyst | Pre-formed thiane-1,4-dione | Diastereoselective introduction of the amino group |
| Chiral Pool Synthesis | L- or D-cysteine derivative | Readily available chiral amino acid | Enantiopure thiane core |
| Organocatalytic Michael Addition | Chiral amine catalyst (e.g., prolinol derivatives) | α,β-Unsaturated sulfone precursor | Asymmetric formation of the thiane ring |
These approaches, which have proven successful in other contexts, could pave the way for accessing specific stereoisomers of 3-Amino-1λ⁶-thiane-1,1,4-trione, enabling detailed investigation into their structure-activity relationships.
Exploration of Under-explored Reaction Manifolds
The unique combination of a β-amino ketone, a sulfone, and a cyclic dione (B5365651) within the 3-Amino-1λ⁶-thiane-1,1,4-trione scaffold suggests a rich and largely unexplored reactive landscape. Future research should systematically investigate the reactivity of these functional groups to develop novel derivatives and expand the synthetic utility of this heterocyclic system.
The enaminone-like character of the molecule could be exploited in various transformations. For instance, catalyst-free, microwave-accelerated reactions, similar to those used for the synthesis of 1,5-benzodiazepines from enaminones, could lead to novel fused heterocyclic systems. researchgate.net The amino group itself is a handle for a wide array of derivatizations, including acylation, alkylation, and arylation, to generate libraries of novel compounds. nih.gov
Furthermore, the dicarbonyl functionality presents opportunities for condensation reactions with various nucleophiles. Reactions with hydrazines or hydroxylamine (B1172632) could yield pyrazole (B372694) or isoxazole-fused thiane derivatives, respectively. The reactivity of the sulfur center, despite being in a high oxidation state, could also be explored, for example, in Pummerer-type rearrangements under specific conditions.
| Functional Group | Potential Reaction Type | Reagents | Potential Product Class |
| β-Amino ketone | Cyclocondensation | o-Phenylenediamines | Thiane-fused benzodiazepines |
| Amine | Nucleophilic Acyl Substitution | Acid chlorides, Anhydrides | N-Acylated derivatives |
| 1,4-Dione | Paal-Knorr Synthesis | Primary amines, Hydrazines | Thiane-fused pyrroles or pyrazoles |
| Methylene α to sulfone | Deprotonation and Alkylation | Strong base (e.g., n-BuLi), Alkyl halides | α-Substituted derivatives |
Systematic exploration of these reaction manifolds will be crucial for diversifying the available derivatives of 3-Amino-1λ⁶-thiane-1,1,4-trione for biological screening and materials science applications.
Advanced Computational Modeling for Predictive Chemistry and Design
Computational chemistry offers powerful tools to predict the properties, reactivity, and potential biological activity of novel molecules, thereby guiding and accelerating experimental research. For 3-Amino-1λ⁶-thiane-1,1,4-trione, advanced computational modeling represents a significant avenue for future investigation.
Density Functional Theory (DFT) calculations can be employed to study the geometrical and electronic properties of the molecule and its derivatives. scholarsresearchlibrary.com Such studies can provide insights into bond lengths, bond angles, and charge distributions, which are fundamental to understanding the molecule's stability and reactivity. scholarsresearchlibrary.com For example, computational analysis of related thiane derivatives has been used to understand conformational preferences and the stereoelectronic effects that govern their behavior. researchgate.net Similar studies on 3-Amino-1λ⁶-thiane-1,1,4-trione could predict the most stable conformers and rationalize its observed reactivity.
Molecular docking simulations can be used to predict the binding affinity and mode of interaction of 3-Amino-1λ⁶-thiane-1,1,4-trione derivatives with specific biological targets, such as enzymes or receptors. nih.gov This in silico screening approach can help prioritize the synthesis of compounds with the highest likelihood of biological activity, saving significant time and resources. nih.gov
| Computational Method | Application Area | Predicted Properties | Potential Impact |
| Density Functional Theory (DFT) | Structural and Electronic Analysis | Optimized geometry, HOMO-LUMO gap, electrostatic potential | Understanding of reactivity and spectral properties rsc.org |
| Ab initio Molecular Dynamics | Reaction Mechanism Simulation | Transition state energies, reaction pathways | Guiding the design of new synthetic routes |
| Quantitative Structure-Activity Relationship (QSAR) | Biological Activity Prediction | Correlation of structural features with activity | Design of more potent analogues nih.gov |
| Molecular Docking | Virtual Screening | Binding affinity, protein-ligand interactions | Identification of potential biological targets nih.gov |
By integrating these computational approaches, researchers can adopt a more rational and predictive approach to the design and synthesis of novel 3-Amino-1λ⁶-thiane-1,1,4-trione derivatives with desired properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic discoveries from the laboratory to larger-scale production or for the rapid generation of compound libraries is often a significant bottleneck. Flow chemistry and automated synthesis platforms offer solutions to these challenges by enabling continuous, controlled, and high-throughput synthesis. akjournals.com
The synthesis of 3-Amino-1λ⁶-thiane-1,1,4-trione and its derivatives is well-suited for adaptation to flow chemistry systems. The precise control over reaction parameters such as temperature, pressure, and residence time offered by microreactors can lead to improved yields, selectivity, and safety, especially for highly exothermic or sensitive reactions. akjournals.com Multi-step sequences, which are often required for the synthesis of complex heterocycles, can be "telescoped" into a single continuous process, eliminating the need for intermediate isolation and purification. rsc.org
Automated synthesis platforms, which often utilize reagent cartridges and robotic systems, can be programmed to perform a series of reactions in parallel, greatly accelerating the synthesis of a library of derivatives for screening purposes. nih.govyoutube.com This technology is particularly valuable in medicinal chemistry for lead optimization. researchgate.net The development of a robust automated synthesis protocol for 3-Amino-1λ⁶-thiane-1,1,4-trione analogues would enable the rapid exploration of the chemical space around this scaffold.
| Technology | Key Advantages | Application to 3-Amino-1λ⁶-thiane-1,1,4-trione |
| Flow Chemistry | Enhanced safety, precise control, scalability, multistep synthesis akjournals.com | Optimization of ring-forming reactions, safe handling of reactive intermediates. |
| Automated Parallel Synthesis | High-throughput, rapid library generation, miniaturization researchgate.net | Synthesis of a diverse library of N- and C-substituted derivatives for SAR studies. |
| Reagent Cartridge Systems | Ease of use, reproducibility, access to diverse reactions youtube.com | Standardized protocols for common derivatization reactions (e.g., amidation, reductive amination). |
By embracing these modern technologies, the synthesis and derivatization of 3-Amino-1λ⁶-thiane-1,1,4-trione can be made more efficient, scalable, and systematic, accelerating the discovery of new compounds with valuable properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
